

Ethyl 3-(3-pyridyl)acrylate CAS number

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Compound of Interest

Compound Name: Ethyl 3-(3-pyridyl)acrylate

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An In-Depth Technical Guide to **Ethyl 3-(3-pyridyl)acrylate** (CAS: 59607-99-7) for Advanced Research Applications

Introduction

Ethyl 3-(3-pyridyl)acrylate, identified by the CAS Number 59607-99-7, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Structurally, it incorporates a pyridine ring, a common motif in numerous biologically active molecules, and an ethyl acrylate functional group, a versatile Michael acceptor and polymerizable unit.[3] This unique combination makes it a valuable building block for synthesizing more complex molecules and novel pharmaceutical intermediates.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, applications, and safety protocols, designed for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

Ethyl 3-(3-pyridyl)acrylate is typically a colorless oil at room temperature.[1][5] Its identity and purity are confirmed through a combination of physical and spectroscopic data. The IUPAC name for this compound is ethyl (E)-3-pyridin-3-ylprop-2-enoate, indicating the trans configuration of the double bond, which is the thermodynamically more stable isomer.[1]

Table 1: Physicochemical Properties of **Ethyl 3-(3-pyridyl)acrylate**

Property	Value	Source(s)
CAS Number	59607-99-7	[1] [2] [5] [6]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1] [2] [6]
Molecular Weight	177.20 g/mol	[1] [2] [6]
IUPAC Name	ethyl (E)-3-pyridin-3-ylprop-2-enoate	[1]
Synonyms	3-Pyridin-3-ylacrylic Acid Ethyl Ester	[1] [5]
Appearance	Colourless Oil	[1] [5]
Boiling Point	90-92°C at 1 mm Hg	[7]
Density	1.106 ± 0.06 g/cm ³ (Predicted)	[7]
pKa	4.06 ± 0.11 (Predicted)	[7]
Storage	2-8°C, Refrigerator	[5] [7]

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, its structure allows for the prediction of key spectroscopic features essential for its identification.

- ¹H NMR:** The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), two vinylic protons with a large coupling constant (~16 Hz) confirming the E-alkene configuration, and distinct signals for the four protons on the pyridine ring.
- ¹³C NMR:** The carbon NMR would display signals for the carbonyl carbon of the ester group around 166 ppm, carbons of the double bond, and the carbons of the pyridine ring, in addition to the two signals from the ethyl group.[\[8\]](#)
- IR Spectroscopy:** The infrared spectrum would be dominated by a strong absorption band for the C=O stretch of the α,β-unsaturated ester at approximately 1710-1730 cm⁻¹, C=C stretching of the alkene and aromatic ring, and C-H stretching bands.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 177.20.

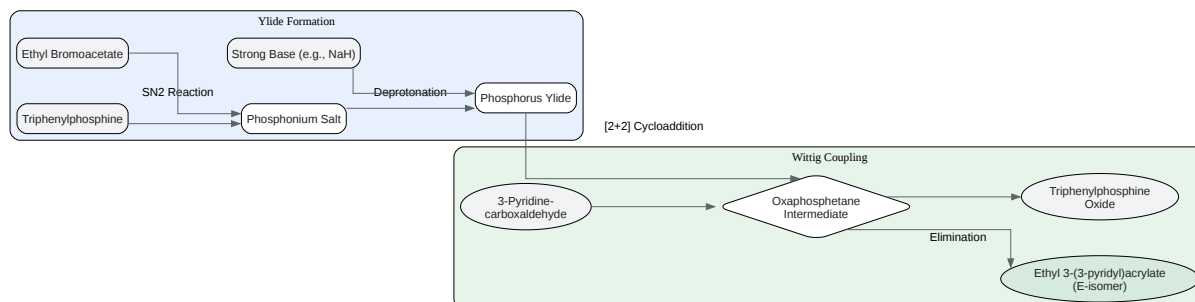
Part 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of **Ethyl 3-(3-pyridyl)acrylate** can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. The Wittig and Heck reactions represent two of the most effective and widely used modern synthetic strategies.

Method A: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.^{[9][10]} For **Ethyl 3-(3-pyridyl)acrylate**, this involves the reaction of 3-pyridinecarboxaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. The use of a stabilized ylide strongly favors the formation of the (E)-alkene, which is the desired isomer.^{[10][11]}

Causality and Rationale: This method is highly reliable for stereoselectively producing the E-isomer. The reaction is driven by the formation of the extremely stable triphenylphosphine oxide byproduct, making the process thermodynamically favorable.^[12] It is a versatile reaction with a broad tolerance for various functional groups.



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Caption: Workflow for the Wittig Synthesis of **Ethyl 3-(3-pyridyl)acrylate**.

Experimental Protocol: Wittig Synthesis

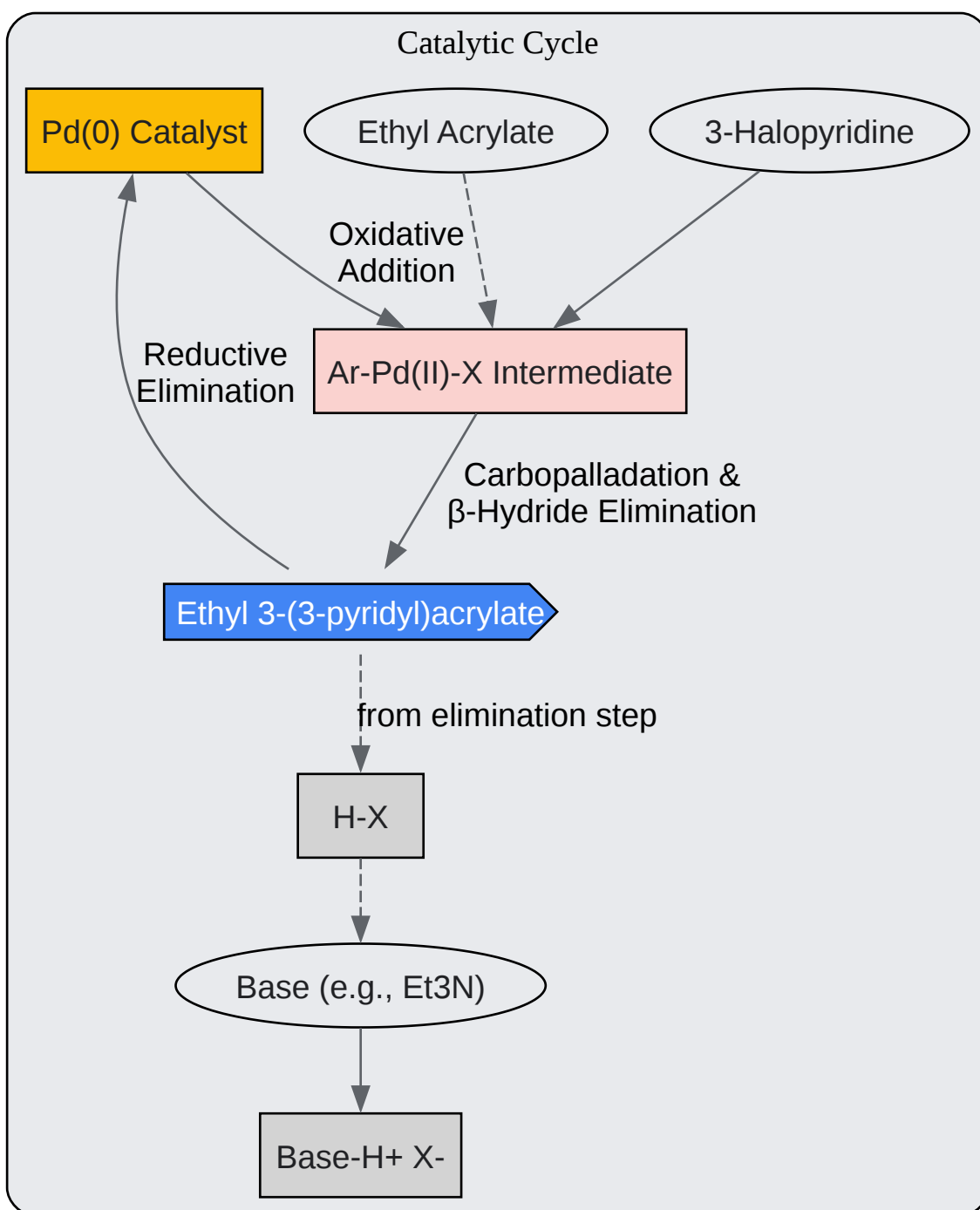
- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add (carbethoxymethylene)triphenylphosphorane. If preparing in situ, react ethyl bromoacetate with triphenylphosphine to form the phosphonium salt, then treat with a suitable base like sodium hydride in anhydrous THF.
- **Reaction:** Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred ylide solution at 0°C.^{[13][14]}

- **Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).^[12]
- **Workup:** Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **Ethyl 3-(3-pyridyl)acrylate**.

Method B: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.^{[15][16]} To synthesize **Ethyl 3-(3-pyridyl)acrylate**, a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) is coupled with ethyl acrylate in the presence of a palladium catalyst and a base.^[17]

Causality and Rationale: The Heck reaction is a highly efficient and atom-economical process. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions.^[16] This method is particularly valuable in modern synthetic chemistry due to its functional group tolerance and reliability.^[15]



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Caption: The Catalytic Cycle of the Heck Reaction for Synthesis.

Experimental Protocol: Heck Reaction

- Setup: To a Schlenk flask, add 3-bromopyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
- Reagents: Add ethyl acrylate (1.2-1.5 eq), a suitable base (e.g., triethylamine or K₂CO₃, 2.0 eq), and a solvent such as DMF or acetonitrile.[18]
- Reaction: Purge the flask with an inert gas. Heat the mixture to 80-120°C and stir for 8-24 hours.
- Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.
- Workup: After cooling to room temperature, filter the mixture to remove the catalyst and inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue via silica gel column chromatography.

Part 3: Applications in Drug Discovery and Materials Science

The dual functionality of **Ethyl 3-(3-pyridyl)acrylate** makes it a scaffold of high interest for creating libraries of compounds for biological screening.[3]


- Medicinal Chemistry: The pyridine ring is a well-known pharmacophore present in numerous approved drugs. The acrylate moiety can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in target proteins. This makes it a valuable starting point for designing targeted covalent inhibitors. Furthermore, derivatives such as Ethyl 3-(2-amino-3-pyridyl)acrylate and Ethyl 3-(2-amino-5-bromo-3-pyridyl)acrylate serve as intermediates for more complex, biologically active heterocyclic systems.[19][20][21] Research has shown that related structures exhibit potential antimicrobial and anticancer properties.[20]
- Materials Science: As an acrylic ester, this compound can undergo polymerization.[4] Copolymers incorporating the pyridyl moiety can have unique properties, such as altered

hydrophilicity, metal-coordinating capabilities, or pH-responsiveness, making them suitable for applications in smart materials, coatings, and drug delivery systems.[1]

Part 4: Handling, Storage, and Safety Protocols

Due to its chemical nature as an acrylate and a pyridine derivative, proper handling of **Ethyl 3-(3-pyridyl)acrylate** is essential. Acrylates are known skin and respiratory irritants and can act as sensitizers.[22][23]

Table 2: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Source
 alt text	GHS07	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[6]

Safe Handling Protocols

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[23]
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Take precautionary measures against static discharge, as related acrylates can be flammable.[22]
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.[23]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[22]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[23]
- Ingestion: Rinse mouth. Do NOT induce vomiting.[22] In all cases of exposure, seek medical attention.

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Recommended storage temperature is between 2-8°C.[5]
- Incompatibilities: Keep away from heat, sources of ignition, strong oxidizing agents, strong bases, and radical initiators, which could induce uncontrolled polymerization.

Conclusion

Ethyl 3-(3-pyridyl)acrylate is a highly versatile and valuable chemical intermediate. Its straightforward synthesis via robust methods like the Wittig and Heck reactions, combined with the strategic placement of its reactive pyridine and acrylate functionalities, makes it an important tool for researchers. Its demonstrated utility as a building block in the synthesis of complex molecules ensures its continued relevance in the development of new pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

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